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molecular formula C11H11N3O2 B8293286 2-Amino-5-(3-oxo-morpholin-4-YL)-benzonitrile

2-Amino-5-(3-oxo-morpholin-4-YL)-benzonitrile

Cat. No. B8293286
M. Wt: 217.22 g/mol
InChI Key: AIISAHAHTMRLRF-UHFFFAOYSA-N
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Patent
US07601752B2

Procedure details

2-Nitro-5-(3-oxo-morpholin-4-yl)-benzonitrile (1.1 g) was dissolved in THF (80 ml) and hydrogenated with hydrogen (1 atm) over Pd/C 10% (350 mg) for 18 h at 25° C. The reaction mixture was then filtered through decalite and precipitated (AcOEt/heptane) to yield 2-amino-5-(3-oxo-morpholin-4-yl)-benzonitrile as a white solid (580 mg). MH+=218.4
Name
2-Nitro-5-(3-oxo-morpholin-4-yl)-benzonitrile
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][C:13]2=[O:18])=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O>C1COCC1.[H][H].[Pd]>[NH2:1][C:4]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][C:13]2=[O:18])=[CH:8][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
2-Nitro-5-(3-oxo-morpholin-4-yl)-benzonitrile
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=C(C=C1)N1C(COCC1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through decalite
CUSTOM
Type
CUSTOM
Details
precipitated (AcOEt/heptane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)N1C(COCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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